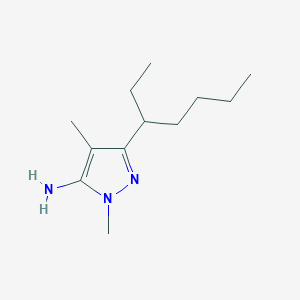
3-(Heptan-3-yl)-1,4-dimethyl-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Heptan-3-yl)-1,4-dimethyl-1h-pyrazol-5-amine is a chemical compound with a unique structure that includes a heptan-3-yl group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptan-3-yl)-1,4-dimethyl-1h-pyrazol-5-amine typically involves the reaction of heptan-3-yl bromide with 1,4-dimethyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Heptan-3-yl)-1,4-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the heptan-3-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: The major product would be the corresponding ketone or carboxylic acid.
Reduction: The major product would be the fully reduced amine.
Substitution: The major product would depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Heptan-3-yl)-1,4-dimethyl-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 3-(Heptan-3-yl)-1,4-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Heptanone: A ketone with a similar heptan-3-yl group but different functional groups.
3-Heptanol: An alcohol with a heptan-3-yl group.
Heptan-3-yl acetate: An ester with a heptan-3-yl group.
Uniqueness
3-(Heptan-3-yl)-1,4-dimethyl-1h-pyrazol-5-amine is unique due to its pyrazole ring structure combined with the heptan-3-yl group, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C12H23N3 |
|---|---|
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
5-heptan-3-yl-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-5-7-8-10(6-2)11-9(3)12(13)15(4)14-11/h10H,5-8,13H2,1-4H3 |
InChI-Schlüssel |
GOMKIRYDOOIFNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C1=NN(C(=C1C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


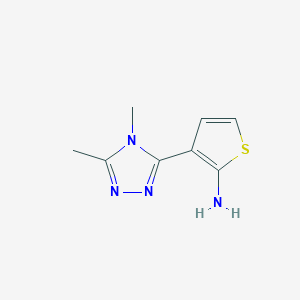

![5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13485022.png)
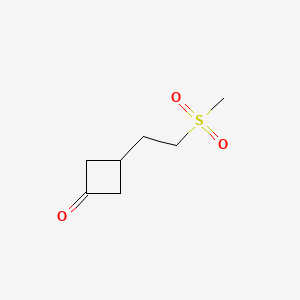
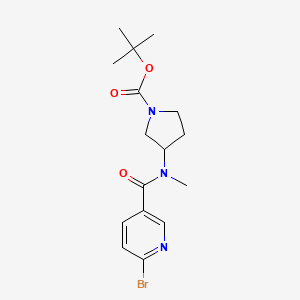


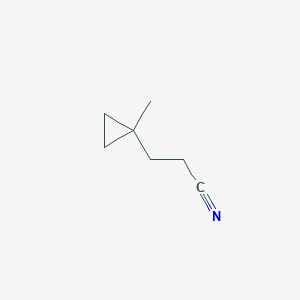


![1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide](/img/structure/B13485065.png)
![1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B13485073.png)


